molecular formula C7H9BrN2 B2604398 2-Bromo-6-methylbenzene-1,4-diamine CAS No. 1707359-30-5

2-Bromo-6-methylbenzene-1,4-diamine

Cat. No.: B2604398
CAS No.: 1707359-30-5
M. Wt: 201.067
InChI Key: CNZINCHZFMLNEP-UHFFFAOYSA-N
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Description

2-Bromo-6-methylbenzene-1,4-diamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, a bromine atom at the 2 position, and a methyl group at the 6 position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-6-methylbenzene-1,4-diamine are not well-studied. It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The localization of similar compounds can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methylbenzene-1,4-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Benzene is first nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Bromination: Bromine is introduced at the desired position through electrophilic aromatic substitution.

    Methylation: Finally, a methyl group is added using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-Bromo-6-methylbenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of dyes, polymers, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzene-1,3-diamine
  • 2-Bromo-5-methylbenzene-1,4-diamine
  • 2-Chloro-6-methylbenzene-1,4-diamine

Uniqueness

2-Bromo-6-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups at specific positions can influence its reactivity and interactions in various applications, making it a valuable compound for targeted research and industrial uses.

Properties

IUPAC Name

2-bromo-6-methylbenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZINCHZFMLNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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